Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride
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Overview
Description
Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C14H18ClF2NO2 and a molecular weight of 305.75 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a pyrrolidine ring substituted with a benzyl group and a difluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring and subsequent functionalization. One common method involves the reaction of benzylamine with difluoromethyl ketone to form the intermediate, which is then cyclized to form the pyrrolidine ring . The final step involves esterification and hydrochloride salt formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The difluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets . The pathways involved may include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate hydrochloride
- Methyl 1-benzyl-4-(chloromethyl)pyrrolidine-3-carboxylate hydrochloride
- Methyl 1-benzyl-4-(bromomethyl)pyrrolidine-3-carboxylate hydrochloride
Uniqueness
Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various research applications .
Biological Activity
Methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and comparative studies with related compounds.
Structural Overview
The compound features a pyrrolidine ring , which is a five-membered nitrogen-containing heterocycle, along with a benzyl group and a difluoromethyl substituent . This structure contributes to its reactivity and biological properties. The hydrochloride form enhances solubility, making it suitable for various applications in pharmacology and medicinal chemistry .
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit several pharmacological activities:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, particularly those resistant to conventional antibiotics.
- Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
- Cytotoxic Effects : Some studies suggest cytotoxic activity against certain cancer cell lines, indicating its potential as an anticancer agent.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It could interact with specific receptors, influencing signaling pathways critical for cell survival and proliferation.
Comparative Studies
To better understand the unique characteristics of this compound, comparisons with structurally similar compounds have been conducted. The following table summarizes key features of selected related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl (3S,4S)-1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate | C13H16ClF2NO2 | Stereochemistry affecting biological activity |
Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate | C14H18ClF2NO2 | Shorter carbon chain; different ester group |
1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | C13H16ClF3NO2 | Contains trifluoromethyl instead of difluoromethyl |
These comparisons highlight how variations in substituents and stereochemistry influence the chemical behavior and biological activity of these compounds .
Case Studies and Research Findings
Research into the biological activity of this compound has included in vitro and in vivo studies:
- In Vitro Studies : Laboratory tests have demonstrated the compound's ability to inhibit growth in various bacterial strains. For example, it exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli.
- In Vivo Efficacy : Animal models have been used to evaluate the pharmacokinetics and therapeutic potential of the compound. Initial results suggest favorable absorption and distribution characteristics, although further studies are needed to assess long-term effects and safety profiles .
Properties
Molecular Formula |
C14H18ClF2NO2 |
---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
methyl 1-benzyl-4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17F2NO2.ClH/c1-19-14(18)12-9-17(8-11(12)13(15)16)7-10-5-3-2-4-6-10;/h2-6,11-13H,7-9H2,1H3;1H |
InChI Key |
NUJIRRHTZVSJFD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CC1C(F)F)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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